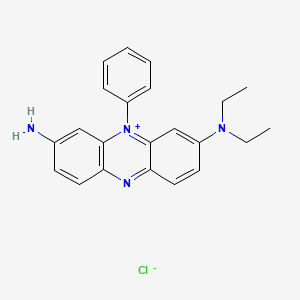

![molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7](/img/structure/B1363397.png)

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Vue d'ensemble

Description

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is an active pharmaceutical intermediate . It has gained attention in the scientific community due to its potential applications in drug development and medicinal chemistry.

Synthesis Analysis

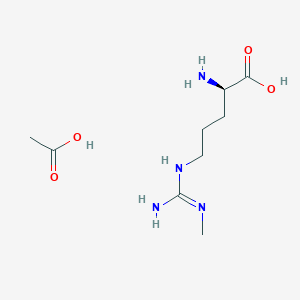

The asymmetric synthesis of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been achieved using a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA), which was heterologously expressed in recombinant E. coli cells . The VsTA was used to reduce 4′-(trifluoromethyl)acetophenone (TAP) to “(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine” ((S)-TPE), a pharmaceutical intermediate of chiral amine .Molecular Structure Analysis

The molecular formula of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is C9H10F3N . Its average mass is 189.178 Da and its monoisotopic mass is 189.076538 Da .Chemical Reactions Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been shown to undergo nucleophilic substitution reactions with electrophiles. The optimum reaction pH was investigated by measuring ω-TA activity in different buffer solutions .Physical And Chemical Properties Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has a molecular weight of 189.18 g/mol . It is slightly soluble in water .Applications De Recherche Scientifique

Resolution of Enantiomers : (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine has been used in the industrial-scale resolution of chrysanthemic acids via diastereomeric salt formation. This method achieved high efficiency and purity in obtaining specific enantiomers, which are important in various chemical processes (Pallavicini et al., 2003).

Pharmaceutical Intermediate Synthesis : The compound has been utilized as a key intermediate in the synthesis of new phenyl carbamate drugs. The enantiomerically pure form was obtained through diastereomeric methods using specific acids as resolving agents (Sakai et al., 1993).

Calcimimetic Applications : It has been studied for its role as a calcimimetic, activating calcium-sensing receptors (CaR) in parathyroid glands. This is particularly relevant for treating hyperparathyroidism and understanding the modulation of vascular tone (Thakore & Ho, 2011).

Diastereomeric Complex Formation : Studies have also focused on the formation of diastereomeric complexes between (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine and other chemical agents, such as methyl benzoylformate, on specific surfaces like Pt(111). These studies contribute to the understanding of complexation patterns and molecular interactions (Goubert & McBreen, 2014).

Substituent Effects in Electron-Deficient Systems : Research has been conducted to understand the substituent effects in highly electron-deficient systems like 1-aryl-1-(trifluoromethyl)ethyl cations. This helps in the comprehension of molecular stability and reactions in complex chemical environments (Mishima et al., 1996).

Antidepressant Activity : The compound has been studied in the context of synthesizing derivatives for potential antidepressant activity. This involves understanding the neurotransmitter uptake inhibition and testing in rodent models (Yardley et al., 1990).

Synthesis of Chiral Methacrylamide : It has been used in the synthesis of chiral (R)-N-(1-phenyl-ethyl)-methacrylamide through microwave irradiation in a solvent-free medium. This process demonstrated higher selectivity and effectiveness for specific chemical reactions (Iannelli et al., 2005).

Enantioselective Enzymatic Acylation : The compound has been employed in enantioselective enzymatic acylation processes. This is crucial for the preparation of enantiomerically pure pharmaceutical ingredients and understanding enzymatic reaction mechanisms (Gill et al., 2007).

Safety And Hazards

Orientations Futures

The asymmetric reduction of 4-(trifluoromethyl)acetophenone to “®-1-[4-(Trifluoromethyl)phenyl]ethanol” by the recombinant E. coli LXCAR-S154Y as a biocatalyst, based on the use of hydrophilic organic solvent as a cosolvent, has potential in application . Another area of research could explore its potential applications in the synthesis of complex molecules and pharmaceuticals.

Propriétés

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZDWPMXGQNBG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356301 | |

| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

CAS RN |

578027-35-7 | |

| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)